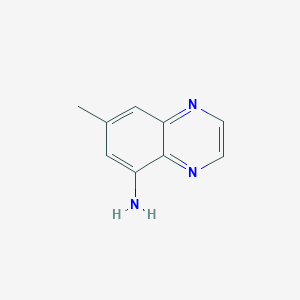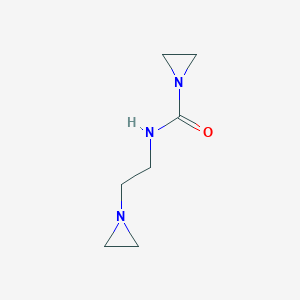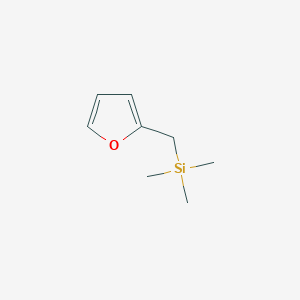
(2R,3S,4R,5S,6S)-2-Amino-6-methyltetrahydro-2H-pyran-3,4,5-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S,4R,5S,6S)-2-Amino-6-methyltetrahydro-2H-pyran-3,4,5-triol is a chemical compound with a complex stereochemistry. It is a derivative of tetrahydropyran, a six-membered ring containing one oxygen atom. This compound is notable for its multiple hydroxyl groups and an amino group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,5S,6S)-2-Amino-6-methyltetrahydro-2H-pyran-3,4,5-triol typically involves the following steps:
Starting Material: The synthesis often begins with a suitable sugar derivative, such as glucose or a related compound.
Protection of Hydroxyl Groups: The hydroxyl groups are protected using acylation or silylation to prevent unwanted reactions.
Introduction of Amino Group: The amino group is introduced through reductive amination or other suitable methods.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The process is optimized for yield and purity, often using automated systems and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2R,3S,4R,5S,6S)-2-Amino-6-methyltetrahydro-2H-pyran-3,4,5-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for acylation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various amides or esters.
Scientific Research Applications
(2R,3S,4R,5S,6S)-2-Amino-6-methyltetrahydro-2H-pyran-3,4,5-triol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2R,3S,4R,5S,6S)-2-Amino-6-methyltetrahydro-2H-pyran-3,4,5-triol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2R,3R,4R,5S,6R)-2-(Acetoxymethyl)-5-amino-6-azidotetrahydro-2H-pyran-3,4-diyl diacetate
- (2S,3R,4S,5S,6R)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6-(hydroxyMethyl)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol
Uniqueness
(2R,3S,4R,5S,6S)-2-Amino-6-methyltetrahydro-2H-pyran-3,4,5-triol is unique due to its specific stereochemistry and functional groups. This makes it a valuable compound for various chemical reactions and applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C6H13NO4 |
|---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
(2R,3S,4R,5S,6S)-2-amino-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C6H13NO4/c1-2-3(8)4(9)5(10)6(7)11-2/h2-6,8-10H,7H2,1H3/t2-,3+,4+,5-,6+/m0/s1 |
InChI Key |
UTVXFQMLZSPQLB-SXUWKVJYSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)N)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)N)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methylpyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B11917767.png)






![2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B11917816.png)

![6H-Indeno[4,5-B]furan](/img/structure/B11917824.png)
![5,6-Dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B11917827.png)



